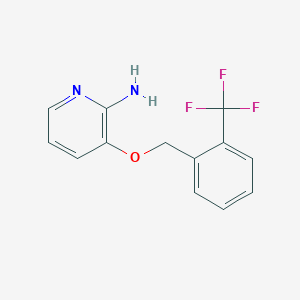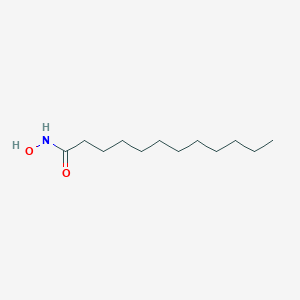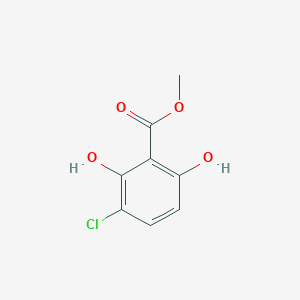
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine
概要
説明
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, and play a critical role in regulating synaptic transmission. TFB-TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用機序
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine inhibits the reuptake of glutamate by binding to EAATs. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. However, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine's ability to selectively inhibit EAATs makes it a promising therapeutic agent, as it can modulate glutamate levels without affecting other neurotransmitters.
生化学的および生理学的効果
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate reuptake, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been shown to increase GABA levels in the brain, which can have anxiolytic and anticonvulsant effects. 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has also been shown to increase the release of dopamine and serotonin, which can have positive effects on mood and behavior.
実験室実験の利点と制限
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine's ability to selectively inhibit EAATs makes it a valuable tool for studying the role of glutamate in neurological disorders. However, its potency and selectivity can also be a limitation, as it can lead to off-target effects and toxicity. Additionally, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine's complex synthesis process and high cost can make it difficult to obtain for research purposes.
将来の方向性
There are a number of potential future directions for research involving 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine. One area of interest is the development of more selective and potent EAAT inhibitors that can be used for therapeutic purposes. Additionally, further research is needed to better understand the role of glutamate in neurological disorders and to identify new targets for drug development. Finally, the development of new synthesis methods for 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine and other EAAT inhibitors could lead to more cost-effective and efficient production.
科学的研究の応用
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of epilepsy, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been shown to reduce seizure activity and protect against neuronal damage. 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has also been studied for its potential use in stroke therapy, as it has been shown to reduce infarct size and improve neurological function in animal models. Additionally, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
117523-95-2 |
|---|---|
製品名 |
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine |
分子式 |
C13H11F3N2O |
分子量 |
268.23 g/mol |
IUPAC名 |
3-[[2-(trifluoromethyl)phenyl]methoxy]pyridin-2-amine |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-5-2-1-4-9(10)8-19-11-6-3-7-18-12(11)17/h1-7H,8H2,(H2,17,18) |
InChIキー |
DIVSEFVCSVCCSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)C(F)(F)F |
同義語 |
3-(2-trifluoromethyl-benzyloxy)-pyridin-2-ylamine |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)









